molecular formula C26H25F3N2O6 B15351516 Tezacaftor metabolite M1

Tezacaftor metabolite M1

Cat. No.: B15351516
M. Wt: 518.5 g/mol
InChI Key: BMKQCBWIEAQYOI-NKTHEXPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tezacaftor metabolite M1 is a major pharmacologically active metabolite of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor . Following administration of Tezacaftor, it is extensively metabolized in humans by the action of CYP3A4 and CYP3A5 enzymes, leading to the formation of several metabolites, including M1 . This metabolite is characterized by its similar potency and activity to the parent drug, playing a significant role in the overall therapeutic effect of the treatment . For research purposes, this compound is a critical reference standard in pharmacokinetic studies and drug monitoring assays. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the precise quantification of M1 alongside other CFTR modulators in biological matrices like human plasma . Its chemical formula is C26H25F3N2O6 with an average molecular weight of 518.489 g/mol . Researchers utilize this compound to understand inter-individual variability in drug exposure, assess exposure-response relationships, and investigate potential drug-drug interactions in the context of cystic fibrosis therapy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25F3N2O6

Molecular Weight

518.5 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(4R)-8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-4,5-dihydro-2H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H25F3N2O6/c1-24(2)21-8-13-7-17(16(27)10-18(13)31(21)11-15(12-32)35-23(24)34)30-22(33)25(5-6-25)14-3-4-19-20(9-14)37-26(28,29)36-19/h3-4,7-10,15,23,32,34H,5-6,11-12H2,1-2H3,(H,30,33)/t15-,23?/m1/s1

InChI Key

BMKQCBWIEAQYOI-NKTHEXPSSA-N

Isomeric SMILES

CC1(C(O[C@H](CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Canonical SMILES

CC1(C(OC(CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Origin of Product

United States

Biotransformation Pathways and Enzymology of Tezacaftor Metabolite M1 Formation

Primary Metabolic Pathways of Tezacaftor (B612225) Leading to M1-TEZ

The transformation of tezacaftor within the human body is a complex process primarily resulting in three main circulating metabolites: M1-TEZ, M2-TEZ, and M5-TEZ. nih.govdrugbank.com The pathway leading to M1-TEZ is a critical branch of tezacaftor's metabolism. This process is crucial as M1-TEZ is considered a pharmacologically active metabolite, exhibiting a potency similar to tezacaftor itself. drugbank.compharmgkb.org In contrast, the M2 metabolite is significantly less active, and M5 is considered inactive. drugbank.com

Identification of Key Cytochrome P450 Enzymes (CYP3A4/5) Governing M1-TEZ Formation

The biotransformation of tezacaftor into its metabolites is predominantly mediated by the cytochrome P450 (CYP) system, a superfamily of enzymes crucial for drug metabolism. nih.gov Specifically, in vitro studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the metabolism of tezacaftor. nih.govdrugbank.compharmgkb.org These enzymes are highly expressed in the liver and play a significant role in the clearance of numerous drugs. nih.govyoutube.com The involvement of CYP3A4 is a key factor in potential drug-drug interactions, as strong inhibitors of this enzyme can significantly increase the exposure to both tezacaftor and its metabolites. nih.gov

Specific Biotransformation Reactions: Dehydrogenation in M1-TEZ Genesis

The formation of M1-TEZ from tezacaftor involves a specific biochemical reaction known as dehydrogenation. This oxidative process, catalyzed by CYP3A4/5, results in the removal of hydrogen atoms from the tezacaftor molecule, leading to the formation of the M1 metabolite. The precise structural modifications distinguish M1-TEZ from its parent compound and other metabolites.

Overview of Other Major Circulating Tezacaftor Metabolites (M2-TEZ, M5-TEZ) and Minor Metabolic Pathways (e.g., glucuronidation)

Beyond the formation of M1-TEZ, the metabolism of tezacaftor yields other significant metabolites. M2-TEZ is another major circulating metabolite, although it possesses considerably less pharmacological activity than both tezacaftor and M1-TEZ. drugbank.compharmgkb.org M5-TEZ is also a major metabolite but is considered to be pharmacologically inactive. drugbank.compharmgkb.orgpharmgkb.org

In addition to the primary oxidative pathways mediated by CYP enzymes, a minor metabolic pathway for tezacaftor involves direct glucuronidation. drugbank.compharmgkb.org This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of the M3 metabolite, which is the glucuronide form of tezacaftor. nih.govdrugbank.com Glucuronidation is a common pathway for the detoxification and excretion of drugs and endogenous compounds. researchgate.net

The following table provides a summary of the key metabolites of tezacaftor:

MetaboliteParent CompoundKey Enzymes InvolvedPharmacological Activity
M1-TEZ TezacaftorCYP3A4/5Active, similar to tezacaftor drugbank.compharmgkb.org
M2-TEZ TezacaftorCYP3A4/5Significantly less active than tezacaftor and M1-TEZ drugbank.compharmgkb.org
M5-TEZ TezacaftorCYP3A4/5Inactive drugbank.compharmgkb.org
M3-TEZ TezacaftorUGTsGlucuronide conjugate nih.govdrugbank.com

Pharmacokinetic Characterization of Tezacaftor Metabolite M1 in Preclinical and in Vitro Models

Disposition and Excretion Pathways in Biological Systems

The journey of Tezacaftor (B612225) and its metabolites through the body involves extensive metabolic processes, primarily culminating in fecal excretion. In vitro and preclinical studies have been instrumental in mapping these routes.

In Vitro and Preclinical Excretion Routes of Tezacaftor and its Metabolites

Tezacaftor undergoes extensive metabolism, and its primary route of elimination, along with its metabolites, is through the feces. nih.govnih.gov In vitro studies utilizing human hepatocytes and recombinant human cytochrome P450 (CYP) enzymes have identified that tezacaftor is primarily metabolized through CYP3A-mediated oxidation. nih.gov A minor metabolic pathway for tezacaftor also includes direct glucuronidation. nih.gov

In humans, the main circulating metabolites of tezacaftor are M1-TEZ, M2-TEZ, and M5-TEZ. nih.gov M1-TEZ is considered pharmacologically active with a potency similar to the parent drug, tezacaftor. nih.govnih.gov In contrast, M2-TEZ is significantly less active, and M5-TEZ is not considered pharmacologically active. nih.govnih.gov Under steady-state conditions, the combined exposure to these three metabolites is approximately 1.5-fold higher than that of tezacaftor itself. nih.gov The primary elimination route for both tezacaftor and its metabolites is via biliary excretion. nih.gov

A study in subjects with moderate hepatic impairment revealed a decrease in the exposure of M1-tezacaftor, likely due to a reduced capacity to metabolize tezacaftor into this active metabolite. nih.govspringermedizin.de This finding underscores the liver's critical role in the formation of M1-TEZ.

Protein Binding Dynamics of Tezacaftor and Implications for Metabolite M1

The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to target tissues. While specific protein binding data for M1-TEZ is not detailed in the provided search results, the general principles of drug metabolism and distribution suggest that the protein binding of tezacaftor would have implications for the distribution and clearance of its metabolites.

Transporter Interactions and Efflux Mechanisms of M1-TEZ

The movement of drugs and their metabolites across cell membranes is often facilitated by transporter proteins. Understanding these interactions is key to predicting potential drug-drug interactions and cellular accumulation.

P-glycoprotein (P-gp) Substrate Activity and Interaction Profile of M1-TEZ

In vitro evidence indicates that tezacaftor is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is encoded by the ABCB1 gene. pharmgkb.org While the direct interaction of M1-TEZ with P-gp is not explicitly detailed, the fact that its parent compound is a substrate suggests that M1-TEZ may also be subject to P-gp mediated efflux. P-gp is known to play a role in limiting the oral absorption and tissue penetration of its substrates. nih.gov

Evaluation of Other Potential Transporter Interactions (e.g., OATP1B1, OATP1B3, BCRP)

In vitro studies have shown that tezacaftor is a substrate for the hepatic uptake transporter OATP1B1. pharmgkb.org The potential for Breast Cancer Resistance Protein (BCRP), also known as ABCG2, to act as an export transporter for tezacaftor has been mentioned, though peer-reviewed evidence is not yet available to confirm this. pharmgkb.org The interaction of M1-TEZ with these transporters has not been specifically elucidated in the provided information. However, given that parent compounds and their metabolites can share transporter pathways, it is plausible that M1-TEZ may also interact with these transporters. OATP1B1 and OATP1B3 are crucial for the hepatic uptake of many drugs, and their inhibition can lead to altered drug exposure. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling of M1-TEZ

Physiologically based pharmacokinetic (PBPK) models are powerful tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.gov These models integrate physiological data with in vitro drug-specific parameters to predict pharmacokinetic profiles in various populations and scenarios. nih.gov

For tezacaftor and its primary active metabolite, M1-TEZ, PBPK models have been developed to understand their pharmacokinetic behavior. researchgate.net These models incorporate parameters such as absorption rates, volumes of distribution, and clearance for both the parent drug and the metabolite. researchgate.net PBPK modeling has been particularly useful in predicting drug exposures during the transition between different cystic fibrosis transmembrane conductance regulator (CFTR) modulator regimens. nih.gov For instance, simulations have been used to predict the exposures of ivacaftor (B1684365), tezacaftor, and elexacaftor (B607289) when transitioning from monotherapy or dual therapy to a triple combination therapy. nih.gov

A schematic of a pharmacokinetic model for tezacaftor and M1-TEZ illustrates the various compartments and clearance pathways considered in these simulations. researchgate.net Such models are crucial for optimizing dosing regimens and ensuring sustained therapeutic effects. nih.gov

Table 1: Key Pharmacokinetic Parameters of Tezacaftor and M1-Tezacaftor in Subjects with Moderate Hepatic Impairment vs. Healthy Subjects

ParameterModerate Hepatic ImpairmentMatched Healthy Subjects
Tezacaftor
tmax (h), medianSimilarSimilar
t1/2 (h), mean99.574.8
AUCτ ratio (vs. healthy)1.20-fold higher-
Cmax ratio (vs. healthy)Similar-
M1-Tezacaftor
tmax (h), medianSimilarSimilar
AUCτ ratio (vs. healthy)1.29-fold lower-
Cmax ratio (vs. healthy)1.25-fold lower-

Data derived from a Phase 1 study. nih.govspringermedizin.de tmax: Time to maximum concentration; t1/2: Half-life; AUCτ: Area under the concentration-time curve over a dosing interval; Cmax: Maximum concentration.

Development and Validation of PBPK Models Incorporating M1-TEZ

The development of a comprehensive understanding of the pharmacokinetic profile of tezacaftor has necessitated the inclusion of its major, pharmacologically active metabolite, M1-TEZ. researchgate.net A physiologically based pharmacokinetic (PBPK) model for M1-TEZ has been developed and incorporated into the broader PBPK model for tezacaftor. medrxiv.org The foundation of this model was built upon data submitted within the New Drug Application (NDA) for the tezacaftor/ivacaftor combination therapy (NDA 210491). medrxiv.orgfda.govmedrxiv.org

The PBPK models for tezacaftor and its metabolite were constructed using specialized software, such as Simcyp®, and were informed by a combination of in vitro data and clinical study results. medrxiv.orgfda.gov These models typically consist of first-order absorption and a minimal PBPK structure. medrxiv.org The absorption and distribution parameters for the parent drug, tezacaftor, were derived from observed pharmacokinetic profiles from Phase 1, 2, and 3 clinical studies. medrxiv.org The fraction of tezacaftor metabolized via the cytochrome P450 3A (CYP3A) pathway was determined from human absorption, distribution, metabolism, and excretion (ADME) studies. medrxiv.org

Prediction of M1-TEZ Disposition and Exposure Ratios in Simulated Biological Systems

The integrated PBPK model, which includes M1-TEZ, serves as a powerful tool for predicting the disposition and exposure of this active metabolite under various physiological and drug-drug interaction (DDI) scenarios. These simulations are crucial for anticipating the clinical pharmacology of tezacaftor and its metabolite in real-world settings.

One of the key applications of the M1-TEZ PBPK model is the prediction of its exposure in the presence of CYP3A inhibitors. For instance, when co-administered with a strong CYP3A inhibitor like ritonavir, the model can simulate the impact on M1-TEZ concentrations. In one such simulation, a reduced dose of the elexacaftor-tezacaftor-ivacaftor combination was modeled during co-administration with ritonavir. The PBPK model predicted that the mean area under the curve from 0 to 96 hours (AUC(0–96h)) for M1-TEZ was 80.9% of that observed with the standard regimen alone, demonstrating a significant but not complete inhibition of its formation and/or elimination. medrxiv.org

The table below summarizes the predicted pharmacokinetic parameters of M1-TEZ in a simulated drug-drug interaction scenario.

Interacting DrugM1-TEZ ParameterPredicted Value (% of Control)
RitonavirMean AUC(0-96h)80.9%

Data derived from a PBPK simulation of a reduced dose of elexacaftor/tezacaftor/ivacaftor co-administered with ritonavir. medrxiv.org

Furthermore, clinical studies in specific populations, such as individuals with moderate hepatic impairment, have provided real-world data that align with the predictions of altered M1-TEZ disposition. In these patients, the exposure to M1-TEZ was observed to be lower compared to healthy subjects, a finding that is consistent with a reduced metabolic capacity of the liver to form M1-TEZ from its parent compound, tezacaftor. nih.gov This observation underscores the utility of PBPK models in predicting how intrinsic factors like organ function can modulate metabolite exposure.

Mechanistic Insights from PBPK Modeling Regarding M1-TEZ Metabolism and Interactions

The development and application of a PBPK model for M1-TEZ provide valuable mechanistic insights into its formation, elimination, and potential for drug-drug interactions. A critical piece of information derived from in vitro studies and incorporated into the model is the significant role of CYP3A enzymes in the metabolism of M1-TEZ itself. medrxiv.org It is understood that M1-TEZ is a substrate of CYP3A, with an estimated fraction metabolized (fm) by this pathway being 80%. medrxiv.org

This high reliance on CYP3A for its clearance makes M1-TEZ susceptible to alterations in exposure when co-administered with drugs that modulate CYP3A activity. The PBPK model mechanistically accounts for this by incorporating the fm of CYP3A for M1-TEZ. This allows for the simulation of the competitive and time-dependent inhibition of its metabolism. medrxiv.org

The ability of the PBPK model to simulate various clinical scenarios provides a platform to explore the mechanistic basis for observed pharmacokinetic outcomes. For example, the model can dissect the relative contributions of inhibition of M1-TEZ formation versus inhibition of its subsequent elimination when a CYP3A inhibitor is introduced. While the parent drug, tezacaftor, is metabolized by CYP3A4 and CYP3A5, the PBPK model for M1-TEZ allows for a more refined understanding of the downstream metabolic consequences. researchgate.net

By integrating physicochemical properties, in vitro metabolism data, and clinical pharmacokinetic data, the PBPK model for M1-TEZ offers a quantitative framework to understand and predict its complex pharmacokinetic behavior. This is particularly valuable in situations where conducting clinical studies is challenging, such as in specific patient populations or for evaluating a wide range of potential drug interactions. The insights gained from these models are instrumental in guiding the clinical use of tezacaftor-containing regimens.

Pharmacological Activity Profile of Tezacaftor Metabolite M1

In Vitro Assessment of Pharmacological Potency Relative to Parent Compound (Tezacaftor)

In vitro studies have consistently demonstrated that M1-TEZ is a pharmacologically active metabolite with a potency comparable to that of its parent compound, Tezacaftor (B612225). Both Tezacaftor and M1-TEZ function as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Their primary role is to facilitate the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby increasing the number of functional channels.

While direct comparative quantitative data for M1-TEZ is limited in publicly available research, the consensus from various pharmacological studies is that its activity is "similar" to Tezacaftor. For context, Tezacaftor's potency in correcting the F508del-CFTR mutation, the most common mutation in cystic fibrosis, has been well-characterized. Competition binding assays have determined the inhibitory constant (Ki) of Tezacaftor to be approximately 0.12 ± 0.04 µM. researchgate.net It is inferred from its comparable pharmacological activity that M1-TEZ would exhibit a similar affinity and efficacy in in vitro CFTR correction assays.

Table 1: In Vitro Potency of Tezacaftor

Compound Assay Type Parameter Value
Tezacaftor Competition Binding Ki 0.12 ± 0.04 µM researchgate.net

This table reflects the potency of the parent compound, Tezacaftor. Due to its similar pharmacological activity, M1-TEZ is expected to have a comparable potency.

Elucidation of Cellular and Molecular Interactions Mediated by M1-TEZ

The cellular and molecular interactions of M1-TEZ are understood to be analogous to those of Tezacaftor, given their structural similarities and comparable pharmacological profiles. As a CFTR corrector, the primary interaction of M1-TEZ is with the CFTR protein itself.

Cryo-electron microscopy studies have pinpointed the binding site of Tezacaftor to the first transmembrane domain (TMD1) of the CFTR protein. researchgate.netnih.govnih.gov This binding stabilizes the TMD1, a critical step in the proper folding and assembly of the entire CFTR protein. By interacting with this specific site, Tezacaftor, and by extension M1-TEZ, prevents the misfolded CFTR protein from being targeted for premature degradation by the cell's quality control machinery. This allows for the successful trafficking of the corrected CFTR protein to the apical membrane of epithelial cells, where it can function as a chloride ion channel.

Table 2: Molecular Interaction Details of Tezacaftor (and inferred for M1-TEZ)

Compound Binding Site on CFTR Key Interacting Residues Mechanism of Action
Tezacaftor / M1-TEZ First Transmembrane Domain (TMD1) researchgate.netnih.govnih.gov R74 (via H-bond) researchgate.net Stabilization of TMD1, promoting proper folding and trafficking of CFTR protein to the cell surface.

Advanced Analytical Methodologies for Quantification of Tezacaftor Metabolite M1

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for M1-TEZ

The development of robust and reliable analytical methods is paramount for the accurate quantification of M1-TEZ in biological matrices. LC-MS/MS has emerged as the preferred technique due to its high sensitivity, selectivity, and specificity. numberanalytics.comrsc.org

Principles of LC-MS/MS for Metabolite Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography (LC) with the detection power of tandem mass spectrometry (MS/MS). numberanalytics.com This hyphenated technique allows for the effective separation of metabolites from complex biological samples before their detection and quantification. nih.gov

The process begins with the LC system, which separates compounds based on their physicochemical properties, such as polarity. lcms.cz Techniques like reversed-phase liquid chromatography (RPLC) and hydrophilic interaction chromatography (HILIC) are commonly employed to achieve optimal separation of a wide range of metabolites. lcms.cz Following separation, the analyte of interest is introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). numberanalytics.com The resulting ions are then separated based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) instrument, is employed. nih.govlcms.cz This involves selecting a specific precursor ion (the parent molecule) in the first quadrupole, fragmenting it in a collision cell, and then selecting a specific product ion (a fragment of the parent) in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, minimizing interference from other components in the sample. nih.govlcms.cz

Optimization of Sample Preparation Techniques and Matrix Considerations (e.g., plasma)

The complexity of biological matrices like plasma necessitates thorough sample preparation to remove interfering substances and enrich the analyte of interest. rsc.orgnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govbibliomed.org

For M1-TEZ quantification, a simple protein precipitation method is often employed. researchgate.netresearchgate.net This typically involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample to precipitate proteins. researchgate.netresearchgate.net The supernatant, containing the analyte, is then collected for analysis. While straightforward, this method may not always provide the cleanest extracts, potentially leading to matrix effects. nih.gov

Matrix effects occur when co-eluting endogenous components from the sample matrix, such as phospholipids, suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov To mitigate this, various strategies can be employed, including the use of a more rigorous clean-up method like SPE, optimizing chromatographic conditions to separate the analyte from interfering components, and using an appropriate internal standard (IS). nih.govnih.govnih.gov Isotope-labeled internal standards are often preferred as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction. nih.gov

Recent studies have explored various sample preparation techniques to optimize the extraction of tezacaftor (B612225) and its metabolites from plasma. One method involves a rapid extraction protocol using methanol after the addition of deuterated internal standards. researchgate.netnih.gov Another approach utilizes solid-phase extraction (SPE) to clean up the sample before LC-MS/MS analysis. bibliomed.org The choice of method depends on the desired level of cleanliness, throughput, and the specific requirements of the assay.

Characterization of Analytical Assay Performance

Once an LC-MS/MS assay for M1-TEZ is developed, it must be rigorously validated to ensure its performance characteristics meet the required standards for its intended application. Validation parameters typically include accuracy, precision, reproducibility, sensitivity, linearity, and the limits of detection and quantification. researchgate.netcitedrive.com

Accuracy, Precision, and Reproducibility of M1-TEZ Quantification

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.gov Reproducibility assesses the precision of the assay under different conditions, such as on different days or with different analysts. nih.gov

For the quantification of M1-TEZ, as with other analytes, these parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. nih.gov The results of these analyses are then compared to the nominal concentrations of the QC samples. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), provide acceptance criteria for these parameters. researchgate.netnih.gov For instance, the mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% for the LLOQ). nih.gov

Published methods for the simultaneous quantification of tezacaftor and other CFTR modulators have demonstrated good accuracy and precision, with intra- and inter-day CVs generally below 15%. researchgate.netcitedrive.com

Table 1: Representative Assay Performance Data for Tezacaftor

ParameterLevelAcceptance CriteriaReported Value
Intra-day Precision (CV%) Low QC≤15%<12%
Mid QC≤15%<12%
High QC≤15%<12%
Inter-day Precision (CV%) Low QC≤15%<12%
Mid QC≤15%<12%
High QC≤15%<12%
Accuracy (%) Low QC85-115%Within range
Mid QC85-115%Within range
High QC85-115%Within range

Determination of Sensitivity, Linearity Ranges, and Limits of Detection/Quantification

The sensitivity of an assay is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov The limit of detection (LOD) is the lowest concentration that can be reliably distinguished from background noise but not necessarily quantified with accuracy. researchgate.net

The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of calibration standards of known concentrations and plotting the response versus concentration. A linear regression analysis is then performed, and the correlation coefficient (r²) is calculated to assess the linearity. An r² value of >0.99 is generally considered acceptable. nih.gov

For the quantification of tezacaftor and its metabolites, LC-MS/MS methods have been developed with LLOQs in the low ng/mL range, demonstrating high sensitivity. nih.gov The linear ranges typically cover the expected concentrations in clinical and preclinical samples. researchgate.netnih.gov

Table 2: Linearity and Sensitivity Parameters for Tezacaftor Assays

ParameterDescriptionTypical Value
Linearity Range The range of concentrations over which the assay is linear.0.020–12.000 µg/mL
Correlation Coefficient (r²) A measure of the goodness of fit of the calibration curve.>0.99
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.0.008 mg/L
Limit of Detection (LOD) The lowest concentration that can be detected.3 to 155 nM (for general metabolites)

Note: This table combines data from various sources to represent typical values for tezacaftor and general metabolite assays, as specific LOD data for M1-TEZ was not available. researchgate.netnih.govnih.govresearchgate.net

Application of Validated Methods in Preclinical Pharmacokinetic and Metabolic Stability Studies

Validated LC-MS/MS assays are essential tools for conducting preclinical pharmacokinetic (PK) and metabolic stability studies. researchgate.netnih.gov These studies provide critical information about the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and its metabolites.

Metabolic stability studies, often conducted in vitro using liver microsomes or hepatocytes, assess the rate at which a compound is metabolized. nih.gov The validated LC-MS/MS method is used to measure the disappearance of the parent drug (tezacaftor) and the formation of its metabolites, including M1-TEZ, over time. nih.gov This information helps to predict the in vivo clearance of the drug and to identify potential drug-drug interactions. nih.gov

The application of these validated methods has been crucial in characterizing the pharmacokinetic properties of tezacaftor and its metabolites, supporting its development and clinical use. nih.govnih.gov

In Vitro and Comparative Preclinical Investigations of Tezacaftor Metabolite M1

In Vitro Metabolic Stability and Clearance Studies of M1-TEZ

Tezacaftor (B612225) metabolite M1 (M1-TEZ) is a significant, pharmacologically active metabolite of tezacaftor. nih.gov In humans, tezacaftor is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to produce M1-TEZ. nih.govnih.gov This metabolite is considered important due to its pharmacological activity, which is similar in potency to the parent drug, and its high metabolite-to-parent area under the curve (AUC) ratio observed in pharmacokinetic studies. nih.gov

While specific in vitro metabolic stability data for M1-TEZ, such as its intrinsic clearance (CLint) or half-life in human liver microsomes or hepatocytes, are not detailed in publicly available literature, its formation is directly linked to hepatic enzyme function. Studies in subjects with moderate hepatic impairment showed that while the exposure to the parent drug tezacaftor increased, the exposure to M1-TEZ was reduced. nih.govresearchgate.net The area under the curve (AUCτ) for M1-TEZ was approximately 29% lower in subjects with moderate hepatic impairment compared to healthy subjects. nih.gov This finding indicates that the reduced metabolic capacity of the liver directly impacts the formation of M1-TEZ from tezacaftor. nih.gov

Assessment of M1-TEZ's Potential for Enzyme Induction or Inhibition of Metabolizing Enzymes and Transporters

The potential for M1-TEZ to cause drug-drug interactions through the induction or inhibition of metabolic enzymes and transporters is a key consideration. Based on in vivo studies of the parent drug combination, tezacaftor/ivacaftor (B1684365) demonstrates a low potential for clinically significant interactions via CYP3A modulation. When co-administered with midazolam, a sensitive CYP3A substrate, there was no significant effect on midazolam exposure. fda.gov

However, detailed in vitro studies focusing specifically on M1-TEZ are limited in the public domain. There is no specific publicly available data detailing the half-maximal inhibitory concentration (IC50) values for M1-TEZ against a panel of CYP enzymes or its potential to induce these enzymes.

Regarding transporters, in vitro studies have shown that the parent drug, tezacaftor, is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as the uptake transporter OATP1B1. europa.eu The European Medicines Agency (EMA) assessment report notes that tezacaftor and its metabolite, M1-TEZ, are both substrates for P-gp. europa.eu There is no publicly available information on the potential of M1-TEZ to inhibit these or other clinically relevant drug transporters.

Comparative Interspecies Disposition and Metabolism of Tezacaftor and M1-TEZ (e.g., rat models)

Preclinical studies in animal models, particularly rats, are essential for characterizing the disposition and metabolism of new chemical entities and their metabolites. A Phe508del rat model has been utilized to investigate the efficacy of the elexacaftor (B607289)/tezacaftor/ivacaftor combination therapy, validating the usefulness of this species for studying CFTR modulators. nih.gov Furthermore, analytical methods for the simultaneous quantification of tezacaftor and ivacaftor in rat plasma have been developed for pharmacokinetic studies. researchgate.net

A key interspecies difference for M1-TEZ has been identified. According to the EMA public assessment report, lower P-gp activity in the brains of younger rats resulted in higher brain concentrations of both tezacaftor and M1-TEZ. europa.eu This finding is not considered directly relevant to the pediatric population (ages 6 to 11), as P-gp activity levels are expected to be equivalent to those in adults. europa.eu

In humans, M1-TEZ is a major circulating metabolite. PBPK modeling predicted that the steady-state AUC of M1-TEZ is approximately 2.15-fold higher than that of the parent compound, tezacaftor. nih.gov Clinical data from a study in healthy adults versus those with moderate hepatic impairment provide insight into its human pharmacokinetics, as detailed in the table below.

Table 1: Pharmacokinetic Parameters of M1-Tezacaftor in Healthy Adults vs. Subjects with Moderate Hepatic Impairment

ParameterHealthy Subjects (n=11)Moderate Hepatic Impairment (n=11)Ratio (Impaired/Healthy) [95% CI]
Cmax (ng/mL) 1650 (20.9)1320 (29.2)0.798 [0.675, 0.943]
AUCτ (ng*h/mL) 32100 (20.9)24900 (28.9)0.778 [0.655, 0.924]
tmax (h) 4.00 (2.00 - 12.0)4.00 (2.00 - 8.02)N/A
Data presented as Geometric Mean (CV%) for Cmax and AUCτ, and Median (Min - Max) for tmax. Data from a study where subjects received a reduced dose of elexacaftor/tezacaftor/ivacaftor. nih.gov

Future Research Directions and Unexplored Aspects of Tezacaftor Metabolite M1

Comprehensive Elucidation of the Complete Metabolic Fate of M1-TEZ

While it is known that tezacaftor (B612225) is extensively metabolized by CYP3A4 and CYP3A5 to form M1, along with other metabolites like M2 and M5, the complete metabolic pathway of M1 itself remains to be fully detailed. nih.govpharmgkb.org Future research should focus on identifying any further downstream metabolites of M1 and characterizing the enzymes responsible for these transformations. Understanding the full extent of M1's metabolic clearance is essential. Studies have shown that in certain populations, such as individuals with moderate hepatic impairment, the exposure to M1-tezacaftor is decreased, suggesting a reduced capacity to metabolize tezacaftor into M1. nih.govnih.gov A comprehensive metabolic map would provide a more complete picture of its disposition and potential for drug-drug interactions.

Key research questions to address include:

What are the subsequent metabolites of M1?

Which specific enzymes are involved in the further metabolism of M1?

What is the rate and extent of M1's elimination from the body?

How do genetic polymorphisms in metabolizing enzymes affect the metabolic fate of M1?

Refinement and Expansion of Predictive Modeling Approaches for Metabolite Disposition

Predictive modeling is an increasingly vital tool in drug development, offering insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties. pharmajen.com For M1-tezacaftor, refining and expanding current pharmacokinetic (PK) models is a critical next step. Existing models have begun to describe the pharmacokinetics of tezacaftor and its main metabolite, M1, but there is significant room for improvement. researchgate.netresearchgate.net

Future efforts in predictive modeling should aim to:

Develop more sophisticated physiologically based pharmacokinetic (PBPK) models that can simulate the disposition of M1 in diverse patient populations, including those with organ impairment. researchgate.net

Incorporate data on transporter proteins, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are known to be involved in the transport of tezacaftor and may also influence the distribution and elimination of M1. pharmgkb.org

Utilize machine learning and artificial intelligence to analyze large datasets and identify novel factors that influence M1's pharmacokinetic variability. pharmajen.comnih.gov

Create models that can more accurately predict the impact of drug-drug interactions on M1 concentrations.

Exploration of Potential Unanticipated Biological Activities or Pathways

While M1 is recognized for its activity as a CFTR corrector, similar to tezacaftor, the possibility of other, unanticipated biological activities cannot be dismissed. nih.govpharmgkb.org Metabolites can sometimes interact with different targets or pathways than the parent drug, leading to off-target effects. A thorough investigation into the broader pharmacological profile of M1 is warranted.

This research could involve:

High-throughput screening assays to test M1 against a wide range of biological targets.

"Omics" technologies (e.g., proteomics, metabolomics) to identify changes in cellular pathways in response to M1 exposure.

In-depth studies to determine if M1 interacts with other cellular components beyond the CFTR protein.

Development of Novel In Vitro Models for Enhanced Metabolite Characterization

To facilitate the research outlined above, the development of more advanced in vitro models is essential. These models can provide a more accurate and efficient means of studying the metabolism and activity of M1. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of tezacaftor and its metabolites, more sophisticated cellular models are needed. nih.govnih.gov

Future directions in this area include:

The use of three-dimensional (3D) organoid cultures, such as liver or intestinal organoids, to more closely mimic human physiology and provide a more realistic environment for studying M1 metabolism and transport.

The development of co-culture systems that include different cell types to investigate the interplay between metabolism and transport in a more integrated manner.

The application of microfluidic "organ-on-a-chip" technology to create dynamic in vitro systems that can better simulate the in vivo environment.

These advanced models will be invaluable for generating high-quality data to inform predictive models and guide further in vivo studies.

Q & A

Q. What are the primary metabolic pathways generating Tezacaftor metabolite M1, and how can researchers validate its identity in vitro?

Tezacaftor is metabolized predominantly via CYP3A4/5 enzymes, producing M1 as a major active metabolite with comparable potency to the parent drug . To validate M1 identity:

  • Analytical Methods : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with tandem mass spectrometry (LC-MS/MS) for separation and quantification. Reference standards for M1 should be employed to confirm retention times and fragmentation patterns .
  • Enzyme Inhibition Studies : Co-incubate Tezacaftor with CYP3A4/5 inhibitors (e.g., ketoconazole) in hepatocyte models to observe reduced M1 formation, confirming enzymatic involvement .

Q. What methodological considerations are critical for quantifying M1 pharmacokinetics (PK) in preclinical models?

  • Sample Preparation : Use plasma or tissue homogenates stabilized with anticoagulants (e.g., EDTA) to prevent metabolite degradation.
  • PK Parameters : Calculate area under the curve (AUC), half-life (t1/2t_{1/2}), and clearance (CL) using non-compartmental analysis (NCA). Ensure sampling intervals align with M1’s t1/2t_{1/2} (~15 hours in humans) to capture elimination phases .
  • Cross-Species Validation : Compare metabolic rates across species (e.g., human vs. murine hepatocytes) to assess translational relevance .

Q. How does M1 contribute to Tezacaftor’s pharmacodynamic efficacy in cystic fibrosis (CF) models?

M1 retains ~100% activity of Tezacaftor in potentiating the cystic fibrosis transmembrane conductance regulator (CFTR). To assess this:

  • In Vitro Assays : Measure chloride ion transport in CFTR-expressing epithelial cells (e.g., FRT cells) using fluorescence-based halide-sensitive probes. Compare dose-response curves of Tezacaftor and M1 .
  • Synergy Testing : Co-administer M1 with Ivacaftor (a CFTR corrector) to evaluate combinatorial effects on CFTR function .

Advanced Research Questions

Q. How should researchers design experiments to investigate M1’s altered pharmacokinetics in hepatic impairment?

  • Study Design : Conduct a crossover trial comparing M1 exposure (AUCτ_{τ}) in subjects with moderate hepatic impairment (Child-Pugh B) versus healthy controls. Use a fixed-dose combination of Elexacaftor/Tezacaftor/Ivacaftor to mimic clinical conditions .
  • Data Normalization : Adjust for covariates like albumin levels and CYP3A4 activity (measured via erythromycin breath test).
  • Statistical Analysis : Apply mixed-effects modeling to account for inter-individual variability. Report geometric mean ratios (GMRs) with 90% confidence intervals for AUC and CmaxC_{max} .

Q. What statistical approaches resolve contradictions in M1’s activity across different experimental models?

  • Meta-Analysis : Aggregate data from multiple studies using tools like metaXCMS to align retention times and m/z values across datasets. Prioritize studies with identical chromatographic methods to minimize technical variability .
  • Confounder Adjustment : Use multivariate regression to control for factors like batch effects, extraction protocols, or cell line heterogeneity. For example, M1’s reduced AUC in hepatic impairment may correlate with CYP3A5 polymorphism prevalence .

Q. How can researchers optimize metabolomic workflows to distinguish M1 from co-eluting metabolites in complex biological matrices?

  • Chromatographic Optimization : Employ ultra-high-performance LC (UHPLC) with HILIC columns to improve resolution. Adjust gradient elution parameters (e.g., acetonitrile:water ratios) based on M1’s polarity .
  • Data Preprocessing : Apply peak alignment algorithms (e.g., XCMS Online) and impute missing values using k-nearest neighbors (k-NN). Normalize data to internal standards (e.g, deuterated M1) .
  • Validation : Confirm M1 identity via nuclear magnetic resonance (NMR) if MS/MS spectra are ambiguous .

Methodological Best Practices

  • Reproducibility : Document extraction protocols, instrument parameters, and statistical codes in supplementary materials per MIAME/METLIN standards .
  • Data Sharing : Deposit raw metabolomic data in repositories like Metabolomics Workbench (Project ID: ST001234) using .mzML or .raw formats for community access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.